molecular formula C16H17N5O2 B2505400 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol CAS No. 2379975-22-9

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol

カタログ番号 B2505400
CAS番号: 2379975-22-9
分子量: 311.345
InChIキー: ICFZODOYJQGHRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

作用機序

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to enhance cognitive function, promote neuroprotection, and reduce inflammation. This compound binds to the orthosteric binding site of the α7 nAChR, leading to the opening of the ion channel and the influx of cations, which in turn leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the central nervous system. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters such as acetylcholine and dopamine, and reduce the release of pro-inflammatory cytokines. In addition, this compound has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and function of neurons.

実験室実験の利点と制限

One of the main advantages of 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor compared to non-selective agonists. This can be particularly useful in studying the role of the α7 nAChR in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer and maintain therapeutic levels in vivo.

将来の方向性

There are several future directions for research on 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of this compound. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of this compound, as well as its potential side effects and limitations.

合成法

The synthesis of 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol involves several steps, starting with the reaction of 6-chloropurine with methylamine to form 9-methylpurine. This is followed by the reaction of 9-methylpurine with formaldehyde and a catalytic amount of sodium borohydride to form 4-[(9-methylpurin-6-yl)amino]methanol. The final step involves the reaction of 4-[(9-methylpurin-6-yl)amino]methanol with 4-chloro-2,3-dihydrochromen-2-ol in the presence of a base to form this compound.

科学的研究の応用

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

特性

IUPAC Name

4-[[(9-methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,9-10,22H,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZODOYJQGHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。